(E)-4-((2-methylpiperidin-1-yl)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
説明
特性
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-15-8-13-20-21(17(15)3)25(4)23(30-20)24-22(27)18-9-11-19(12-10-18)31(28,29)26-14-6-5-7-16(26)2/h8-13,16H,5-7,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNBAYDNAACUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC(=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of this compound, also known as Ohtuvayre or ensifentrine, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the relaxation of smooth muscle cells in the airways and a reduction in inflammation, providing both bronchodilator and non-steroidal anti-inflammatory effects.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in their activity. This can result in the relaxation of smooth muscle cells and a reduction in the release of pro-inflammatory cytokines.
Pharmacokinetics
It is known that the compound is delivered directly to the lungs through a standard jet nebulizer, which suggests that it has good bioavailability in the target organ.
Result of Action
The dual action of Ohtuvayre as a bronchodilator and anti-inflammatory leads to improved lung function and reduced symptoms in patients with chronic obstructive pulmonary disease (COPD). It has been shown to provide clinical benefits both alone and when used with other maintenance therapies.
類似化合物との比較
Key Structural Differences
The compound N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (CAS: 1322030-57-8) serves as a relevant comparator . Below is a comparative analysis:
| Feature | Target Compound | Analog (CAS: 1322030-57-8) |
|---|---|---|
| Core Structure | Benzamide with (E)-benzothiazolylidene | Benzamide with N-substituted benzothiazole |
| Benzothiazole Substituents | 3,4,5-Trimethyl groups (electron-donating, lipophilic) | 6-Ethoxy group (electron-withdrawing, polar) |
| Piperidine Substituent | 2-Methylpiperidine (axial sulfonamide orientation) | 4-Methylpiperidine (equatorial sulfonamide orientation) |
| Additional Groups | None | Dimethylaminoethyl chain (enhanced solubility, cationic at physiological pH) + hydrochloride salt |
| Molecular Weight | ~500–550 g/mol (estimated) | 567.2 g/mol |
Q & A
Q. What are the optimal synthetic routes for (E)-4-((2-methylpiperidin-1-yl)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the piperidine moiety and condensation with the benzothiazolylidene scaffold. Key steps:
- Sulfonylation : React 2-methylpiperidine with 4-sulfobenzoic acid derivatives under anhydrous conditions (e.g., DCM, DMF) using coupling agents like HBTU .
- Condensation : Use a Schiff base formation protocol with the benzothiazolone intermediate under reflux in THF or DMF, catalyzed by Et₃N .
- Purification : Column chromatography (chloroform:methanol gradients) followed by crystallization (dimethyl ether or ethanol) yields >85% purity .
Standardize conditions via Design of Experiments (DoE) to optimize temperature, solvent ratios, and catalyst loadings .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC/UV-Vis .
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C (heating rate: 10°C/min) to identify decomposition points .
- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products by LC-MS .
Q. What analytical techniques are most effective for characterizing the compound’s structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm sulfonyl (-SO₂-) and imine (-C=N-) linkages. Compare chemical shifts with computed spectra (DFT/B3LYP) .
- X-ray Crystallography : Resolve single-crystal structures to validate stereochemistry (e.g., E-configuration of the benzothiazolylidene group) .
- HRMS : Use ESI+/ESI- modes to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability bottlenecks .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites; correlate with activity loss .
- Dose-Response Refinement : Adjust dosing regimens (e.g., QD vs. BID) in rodent models to align with in vitro IC₅₀ values .
Q. What strategies are recommended for elucidating the mechanism of action (MoA) of this compound in cancer cell lines?
- Methodological Answer :
- Target Deconvolution : Employ chemoproteomics (activity-based protein profiling) or CRISPR-Cas9 knockout screens to identify binding partners .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map affected signaling nodes (e.g., PI3K/AKT, JAK-STAT) .
- Molecular Dynamics (MD) : Simulate interactions with predicted targets (e.g., kinases) using docking software (AutoDock Vina) and validate with SPR .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for a specific enzyme?
- Methodological Answer :
- Scaffold Modifications : Synthesize analogs with substituent variations (e.g., methyl → ethyl on piperidine, halogenation of benzothiazole) .
- Enzymatic Assays : Test analogs against recombinant enzymes (e.g., HDACs, kinases) to quantify inhibition (IC₅₀) and selectivity ratios .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity; prioritize analogs with predicted ΔpIC₅₀ >1 .
Q. What computational approaches are suitable for predicting off-target interactions and toxicity risks?
- Methodological Answer :
- Docking Screens : Use SwissDock or Glide to screen against Tox21 databases (e.g., hERG, CYP450 isoforms) .
- ADMET Prediction : Apply ADMETlab 2.0 to estimate hepatotoxicity, Ames mutagenicity, and plasma half-life .
- Network Pharmacology : Construct protein-protein interaction networks to identify secondary targets linked to adverse effects .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields or impurity profiles?
- Methodological Answer :
- Quality Control (QC) : Implement in-process LC-MS monitoring to detect intermediates and byproducts (e.g., unreacted sulfonyl chloride) .
- DoE Optimization : Vary reaction parameters (e.g., stoichiometry, solvent polarity) using a factorial design to minimize variability .
- Impurity Tracking : Use preparative HPLC to isolate impurities (>0.1%) and characterize via NMR/MS .
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data with high variance?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
- ANOVA with Tukey’s Test : Compare means across doses; exclude outliers via Grubbs’ test (α=0.05) .
- Machine Learning : Apply random forest models to identify experimental variables (e.g., cell passage number) contributing to variance .
Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfonylation | DCM | HBTU | 0°C→RT | 78 | |
| Condensation | THF | Et₃N | Reflux | 85 | |
| Crystallization | Dimethyl ether | – | 4°C | 92 (purity) |
Q. Table 2. Computational Tools for MoA Elucidation
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Target docking | |
| ADMETlab 2.0 | Toxicity prediction | |
| Cytoscape | Network pharmacology |
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